Home > Products > Screening Compounds P116424 > (+)-Cevimeline hydrochloride hemihydrate
(+)-Cevimeline hydrochloride hemihydrate -

(+)-Cevimeline hydrochloride hemihydrate

Catalog Number: EVT-1492070
CAS Number:
Molecular Formula: C10H17NOS.HCl.1/2H2O
Molecular Weight: 244.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.
Overview

Cevimeline hydrochloride hemihydrate is a synthetic muscarinic receptor agonist primarily used in the treatment of dry mouth associated with Sjögren's syndrome. It selectively stimulates M1 and M3 muscarinic acetylcholine receptors, enhancing exocrine gland secretion, particularly saliva and tears. The compound is recognized for its ability to increase secretions in patients with salivary gland dysfunction.

Source and Classification

Cevimeline is derived from the quinuclidine class of compounds and is classified as a muscarinic acetylcholine receptor agonist. Its chemical structure includes a spiro-oxathiolane moiety, which contributes to its pharmacological activity. Cevimeline hydrochloride hemihydrate is the active pharmaceutical ingredient (API) used in formulations, while its trans-isomer is considered an impurity with different physicochemical properties .

Synthesis Analysis

Cevimeline can be synthesized through a multi-step process that involves the conversion of various intermediates. One notable method includes the transformation of 3-hydroxy-3-mercaptomethylquiniclidine into cevimeline through several chemical reactions, including acid-base catalysis and extraction techniques. The synthesis yields a mixture of cis- and trans-isomers, with only the cis-isomer being utilized as the API .

Technical Details

  1. Starting Materials: The synthesis typically begins with compounds like 3-hydroxy-3-mercaptomethylquiniclidine.
  2. Reagents: Various acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide) are employed during the reaction steps.
  3. Isolation: The final product can be isolated or processed in a one-pot sequence, maintaining a high yield of approximately 89% for the desired diastereomers .
Molecular Structure Analysis

Cevimeline hydrochloride hemihydrate has a complex molecular structure characterized by its spiro configuration. The cis-isomer is noted for its lower melting point and higher solubility compared to the trans-isomer.

Structural Data

  • Molecular Formula: C13_{13}H17_{17}ClN2_{2}O2_{2}S
  • Molecular Weight: Approximately 288.80 g/mol
  • Melting Point: 20-25 °C for the base form; the hydrochloride hemihydrate exhibits different thermal properties due to hydration .
Chemical Reactions Analysis

The chemical behavior of cevimeline involves several key reactions, particularly in its synthesis and conversion between isomers.

Key Reactions

  1. Isomerization: The trans-isomer can be converted to the cis-isomer using acidic catalysts such as trifluoromethanesulfonic acid.
  2. Hydrochloride Formation: The base form of cevimeline can react with hydrochloric acid to form cevimeline hydrochloride hemihydrate, enhancing its stability and solubility for pharmaceutical applications .
Mechanism of Action

Cevimeline functions primarily as an agonist at muscarinic acetylcholine receptors, specifically targeting M1 and M3 subtypes.

Process

  1. Receptor Binding: Upon administration, cevimeline binds to muscarinic receptors located in salivary and lacrimal glands.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased secretion of saliva and tears.
  3. Pharmacological Effects: The compound has demonstrated efficacy in stimulating glandular secretion in both animal models and clinical settings, providing symptomatic relief for patients suffering from xerostomia (dry mouth) .
Physical and Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate exhibits specific physical and chemical properties that influence its therapeutic use.

Relevant Data

  • Solubility: Highly soluble in water due to its hydrochloride form, facilitating oral administration.
  • Stability: The hemihydrate form enhances stability compared to the anhydrous form.
  • Affinity: Cevimeline shows a higher affinity for M1 receptors compared to other muscarinic agonists, making it particularly effective in inducing salivary secretion .
Applications

Cevimeline hydrochloride hemihydrate is primarily used in clinical settings for:

  • Treatment of Dry Mouth: Effective in managing symptoms associated with Sjögren's syndrome and other conditions leading to reduced saliva production.
  • Research Applications: Utilized in studies exploring muscarinic receptor signaling pathways and their implications in various physiological processes .
Chemical Identity and Synthesis of (+)-Cevimeline Hydrochloride Hemihydrate

Nomenclature and Stereochemical Configuration

(+)-Cevimeline hydrochloride hemihydrate (CAS No. 153504-70-2) is a stereochemically defined quinuclidine derivative. Its systematic IUPAC name is (2R,2'R)-2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hemihydrate. The compound is also designated by synonyms including SNI-2011, AF102B hydrochloride hemihydrate, and Evoxac® [3] [8] [9]. The stereochemistry features two chiral centers: the spiro-linked quinuclidine nitrogen and the oxathiolane ring. The biologically active enantiomer exhibits relative (R,R)-configuration, crucial for binding to muscarinic acetylcholine receptors [8] [9]. The hemihydrate form (0.5 H₂O per molecule) stabilizes the crystalline lattice, confirmed by X-ray diffraction studies [7] [8].

Table 1: Nomenclature and Identifiers of (+)-Cevimeline Hydrochloride Hemihydrate

CategoryIdentifier
Systematic Name(2R,2'R)-2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hemihydrate
CAS No.153504-70-2
Empirical FormulaC₁₀H₁₇NOS·HCl·¹/₂H₂O
Molecular Weight244.78 g/mol
Key SynonymsSNI-2011; AF102B; Evoxac®

Physicochemical Properties

Solubility: The compound is highly soluble in water (≥50 mg/mL; 204.27 mM) and polar organic solvents like DMSO (100 mg/mL; 408.53 mM). Aqueous solubility is pH-dependent due to the protonatable quinuclidine nitrogen (pKa ~7.5) [3] [10]. Hygroscopicity necessitates sealed storage under moisture-controlled conditions (4°C) to prevent hydrate phase changes [7] [8].

Stability: Solid-state stability is maintained for ≥3 years at –20°C in anhydrous environments. Solutions in DMSO are stable for 1 month at –20°C. Degradation occurs under alkaline conditions via hydrolysis of the oxathiolane ring or oxidation of the thioether group [10].

Crystallography: The hemihydrate stoichiometry (C₁₀H₁₇NOS·HCl·0.5H₂O) forms a monoclinic crystal system. Water molecules occupy lattice channels, stabilizing the structure via hydrogen bonding between the chloride ion (Cl⁻) and quinuclidinium N⁺-H [8]. FTIR spectra show characteristic bands at 2,550 cm⁻¹ (S-H stretch) and 1,640 cm⁻¹ (water bending) [7].

Table 2: Physicochemical Properties of (+)-Cevimeline Hydrochloride Hemihydrate

PropertyValue/Characteristics
AppearanceWhite to off-white crystalline solid
Water Solubility≥50 mg/mL (204.27 mM)
DMSO Solubility100 mg/mL (408.53 mM)
Melting Point192–195°C (decomposition)
Storage4°C (sealed); –20°C for long-term stability
Hydration StateHemihydrate (0.5 H₂O per molecule)

Synthetic Pathways and Optimization Strategies

Conventional Synthesis: The original route involves a racemic synthesis followed by chiral resolution:

  • Spirocyclization: 2-Mercaptoacetic acid reacts with 3-quinuclidinone under acid catalysis to form racemic spiro-oxathiolane-quinuclidine [2].
  • Chiral Resolution: Diastereomeric salts are formed using (‒)-di-p-toluoyl-D-tartaric acid, isolating the (R,R)-enantiomer [8].
  • Salt Formation: The free base is treated with HCl in water/ethanol to crystallize the hemihydrate [8].

Flow Chemistry Optimization: Recent advances employ computer-aided retrosynthesis (CASP) coupled with continuous flow reactors to bypass resolution:

  • Enantioselective Thio-Michael Addition: Using chiral organocatalysts (e.g., cinchona alkaloids) to install stereocenters early [2].
  • Photocatalytic Cyclization: UV-initiated radical spirocyclization in microreactors (yield: >85%, ee: 98%) [2].
  • Crystallization Control: Anti-solvent crystallization (ethanol/ethyl acetate) ensures consistent hemihydrate formation [8].

Table 3: Optimization Metrics in Flow Synthesis

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time12–16 h1–2 h8-fold reduction
Yield (Overall)35–40%75–80%>100% increase
Enantiomeric Excess99% (post-resolution)98% (direct)Eliminates resolution
Solvent WasteHighLow (recycling loop)~70% reduction

Structural Analogues and Derivatives

Cevimeline is a quinuclidine-based acetylcholine mimetic optimized for M1/M3 receptor selectivity. Key analogues include:

  • Pilocarpine: Imidazole alkaloid with non-selective muscarinic agonism. Higher M2 affinity causes cardiovascular side effects [9].
  • Bethanechol: Carbamate derivative resistant to cholinesterases. Lacks CNS penetration due to quaternary ammonium [9].
  • AF150(S): Cevimeline analogue with an ethylenediamine linker. Shows enhanced M1 affinity (EC₅₀: 0.01 μM) but reduced oral bioavailability [8].

Structure-Activity Relationship (SAR) Insights:

  • The spiro-oxathiolane group mimics acetylcholine’s ester moiety but resists hydrolysis.
  • Quinuclidine nitrogen protonation at physiological pH enables ionic binding to muscarinic receptors.
  • Methyl substitution at C2’ of oxathiolane enhances M3 selectivity over M2 (46-fold) [8].No therapeutically approved derivatives exist due to cevimeline’s optimized profile. Research focuses on:
  • Prodrugs: Ester-linked variants (e.g., acetyloxymethyl) to enhance brain penetration [5].
  • Bivalent Ligands: Dimers targeting M1/M3 heterodimers for Alzheimer’s application .

Table 4: Key Compound Derivatives and Analogues

Compound NameStructural FeaturePrimary TargetDistinction from Cevimeline
PilocarpineImidazole ringPan-muscarinicHigher M2 affinity; natural product
BethanecholCarbamate; quaternary ammoniumBladder M3No CNS penetration; charged
AF150(S)Ethylenediamine spacerM1 > M3Enhanced M1 potency; lower solubility
Cevimeline ProdrugAcetyloxymethyl at quinuclidineM1/M3 (CNS-targeted)Increased log P; hydrolyzable

Properties

Product Name

(+)-Cevimeline hydrochloride hemihydrate

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.